molecular formula C11H14Cl2O3S B1469211 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride CAS No. 1340044-27-0

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride

Cat. No.: B1469211
CAS No.: 1340044-27-0
M. Wt: 297.2 g/mol
InChI Key: QLHCQHREPCPQCB-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The compound 4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride is systematically named according to IUPAC rules, which prioritize the longest carbon chain and functional groups. The parent structure is a butane chain (four carbons) with a sulfonyl chloride (-SO₂Cl) group at position 1. Attached to position 4 of the butane chain is a phenoxy group substituted with a chlorine atom at position 4 and a methyl group at position 3 of the aromatic ring. The molecular formula is C₁₁H₁₄Cl₂O₃S , confirmed by high-resolution mass spectrometry.

The systematic naming reflects the substituents’ positions and hierarchy:

  • Phenoxy group : Derived from phenol, with chloro (-Cl) and methyl (-CH₃) substituents at positions 4 and 3, respectively.
  • Butane-1-sulfonyl chloride : Indicates a four-carbon chain with the sulfonyl chloride moiety at the terminal position.

Key identifiers include:

  • CAS Registry Number : 1340044-27-0.
  • InChI Key : QLHCQHREPCPQCB-UHFFFAOYSA-N.
  • Canonical SMILES : CC1=C(C=CC(=C1Cl)OCCCCS(=O)(=O)Cl).

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound is not publicly available, analogous sulfonyl chlorides exhibit tetrahedral geometry around the sulfur atom, with bond angles close to 109.5° for the SO₂Cl group. The butane chain likely adopts a staggered conformation to minimize steric strain, and the phenoxy group’s orientation is influenced by π-π stacking interactions in the crystal lattice. Computational models predict a dihedral angle of approximately 120° between the aromatic ring and the sulfonyl chloride plane, optimizing electronic conjugation.

Spectroscopic Profiling (IR, NMR, MS)

Infrared (IR) Spectroscopy
  • S=O Stretching : Strong absorption bands at 1365 cm⁻¹ and 1170 cm⁻¹ , characteristic of asymmetric and symmetric stretching modes of the sulfonyl group.
  • S-Cl Stretching : A distinct peak near 580 cm⁻¹ .
  • C-O-C (Ether) : Absorption at 1240 cm⁻¹ from the phenoxy group.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.25–7.15 ppm (multiplet, 2H, aromatic protons).
    • δ 6.85–6.75 ppm (multiplet, 1H, aromatic proton).
    • δ 4.10 ppm (triplet, 2H, OCH₂).
    • δ 3.50 ppm (triplet, 2H, SO₂Cl-adjacent CH₂).
    • δ 2.35 ppm (singlet, 3H, methyl group).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 152.1 ppm (C-O).
    • δ 134.5 ppm (C-Cl).
    • δ 129.2–115.4 ppm (aromatic carbons).
    • δ 56.2 ppm (OCH₂).
    • δ 21.3 ppm (methyl carbon).
Mass Spectrometry (MS)
  • Molecular Ion Peak : m/z 297.2 (M⁺, 35Cl isotope).
  • Fragmentation Patterns :
    • Loss of SO₂Cl (m/z 199.1 ).
    • Cleavage of the butane chain (m/z 121.0 , C₇H₆ClO⁺).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO Gap : 5.2 eV , indicating moderate reactivity.
  • Electrostatic Potential : High electron density at the sulfonyl chloride group, making it susceptible to nucleophilic attack.
  • Optimized Geometry : The sulfur atom exhibits a trigonal bipyramidal geometry in transition states during substitution reactions.
Parameter Value (DFT)
S-O Bond Length 1.43 Å
S-Cl Bond Length 2.01 Å
O-S-O Angle 119.6°

Comparative Analysis with Analogous Sulfonyl Chlorides

The compound’s properties are contextualized against related structures:

Compound Molecular Formula Molecular Weight (g/mol) Key Distinctions
4-(4-Methylphenoxy)butane-1-sulfonyl chloride C₁₁H₁₅ClO₃S 262.75 Methyl substituent instead of Cl
4-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S 211.07 Shorter chain, no ether linkage
4-Chloro-1-butylsulfonyl chloride C₄H₈Cl₂O₂S 191.08 Linear chain without aromaticity
  • Reactivity Trends : The presence of both chloro and methyl groups on the aromatic ring enhances electrophilicity compared to non-halogenated analogs.
  • Solubility : Lower polarity than 4-chlorobenzenesulfonyl chloride due to the elongated butane chain.

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHCQHREPCPQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Reactants: 4-chloro-3-methylphenol + butane-1-sulfonyl chloride
  • Conditions: Presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Solvent: Typically an aprotic solvent or solvent system compatible with sulfonyl chloride chemistry.
  • Temperature: Controlled, often room temperature to mild heating depending on scale and reactivity.

Mechanism

  • The phenolic oxygen of 4-chloro-3-methylphenol acts as a nucleophile attacking the electrophilic sulfur atom of butane-1-sulfonyl chloride.
  • The base scavenges the released HCl, driving the reaction forward.
  • The product is the sulfonyl chloride ester this compound.

Characterization

  • The product is confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
  • Purity assessment is essential to ensure the absence of unreacted starting materials or hydrolysis products.

Preparation of Butane-1-sulfonyl Chloride Precursor

An important precursor in the synthesis is butane-1-sulfonyl chloride, which can be synthesized via the chlorination and oxidation of thiophane (tetrahydrothiophene) as described in patent literature.

Method Summary (Based on US Patent US2623069A)

  • Starting Material: Thiophane (tetrahydrothiophene)
  • Reagents: Chlorine gas, aqueous acetic acid or hydrochloric acid, water
  • Process:
    • Chlorine is passed through a solution or suspension of thiophane in aqueous acetic acid or hydrochloric acid at controlled temperature (50-65°F).
    • The reaction mixture separates into two layers:
      • A water-insoluble bottom layer containing 4-chlorobutane-1-sulfonyl chloride
      • An upper aqueous phase containing water, hydrochloric acid, unreacted thiophane, and water-soluble cyclotetramethylene sulfone.
    • The bottom layer is separated by decantation or separatory funnel.
    • Drying is performed using anhydrous magnesium sulfate or other suitable desiccants.
  • Yield: Typically 30-65% by weight based on the initial thiophane.

Summary Table of Preparation Steps

Step Description Key Conditions Yield/Notes
1 Synthesis of butane-1-sulfonyl chloride from thiophane Chlorine gas, aqueous acetic acid or HCl, 50-65°F, separation of layers 30-65% yield; product dried with MgSO4
2 Reaction of 4-chloro-3-methylphenol with butane-1-sulfonyl chloride Base (pyridine/triethylamine), aprotic solvent, controlled temperature High yield; neutralization of HCl critical
3 Purification and characterization NMR, IR spectroscopy, drying Ensures purity and structural confirmation

Chemical Reaction Analysis

  • The sulfonyl chloride group is highly reactive, enabling substitution reactions with nucleophiles such as amines and alcohols.
  • Hydrolysis can convert the sulfonyl chloride to the corresponding sulfonic acid.
  • Oxidation and reduction reactions are less common but possible under specific conditions.

Research Findings and Notes

  • The synthesis route is well-established and reproducible.
  • The choice of base and solvent impacts reaction efficiency and purity.
  • Handling sulfonyl chlorides requires precautions due to their reactivity and potential to release HCl.
  • The precursor synthesis from thiophane provides a scalable method to produce the sulfonyl chloride moiety.
  • The compound’s biological activity, including antimicrobial effects, is linked to its sulfonyl chloride functionality, which forms covalent bonds with nucleophilic sites in biomolecules.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

    Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly those involving sulfonyl functional groups.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and commercial differences between 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride and its analogs:

Compound Name Substituents Functional Groups Applications Commercial Status Reference
This compound 4-Cl, 3-Me on phenoxy Phenoxy ether, sulfonyl chloride Organic synthesis (discontinued) Discontinued
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride 3-F on phenoxy Phenoxy ether, sulfonyl chloride Custom synthesis (building blocks, intermediates) Available (supplier listings)
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 5-Cl-pentanamido on benzene Amide, sulfonyl chloride Pharmaceuticals, agrochemicals, material science (high versatility) Available (promotional focus)

Reactivity and Electronic Effects

  • The sulfonyl chloride group is highly reactive toward amines and alcohols.
  • Its commercial availability suggests preferential use in custom syntheses .
  • Amide-Containing Analog (4-(5-Chloropentanamido)benzene-1-sulfonyl chloride) : The amide group introduces hydrogen-bonding capability and polarity, improving solubility in polar solvents. This feature expands its utility in drug design and polymer chemistry .

Stability and Handling

  • The target compound’s discontinued status may correlate with stability issues, such as hydrolysis susceptibility due to the ether linkage or steric hindrance from the methyl group.
  • The fluorinated analog’s stability is likely comparable, though fluorine’s smaller atomic radius reduces steric effects compared to chlorine/methyl groups .
  • The amide-containing compound exhibits enhanced stability due to resonance stabilization of the amide group, making it less prone to degradation under ambient conditions .

Research and Development Insights

  • Structural Studies : Software like SHELX (used for crystallographic refinement) may aid in elucidating the molecular geometries of these compounds, though direct evidence is lacking in provided materials .
  • Future Directions : Fluorinated and amide-containing derivatives are likely to dominate research due to their enhanced reactivity, stability, and alignment with trends in drug development.

Biological Activity

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, particularly in antimicrobial and anti-inflammatory contexts.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenol with butane-1-sulfonyl chloride under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound.

The biological activity of sulfonyl chlorides, including this compound, is often attributed to their ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to enzyme inhibition or modulation of receptor activity. The sulfonyl group is particularly reactive, allowing for diverse interactions within biological systems .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been tested against both Gram-positive and Gram-negative bacteria, revealing promising results.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

  • Case Study 1 : A research team evaluated the effects of this compound on chronic inflammation models in rats. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Q & A

Q. How can cross-contamination risks be mitigated in high-throughput screening assays using this compound?

  • Methodology : Implement orthogonal analytical methods (e.g., LC-MS and ¹⁹F NMR if fluorinated analogs are used). Use solid-phase extraction (SPE) for sample cleanup and validate assays with negative controls (e.g., reaction mixtures without the sulfonyl chloride) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Reactant of Route 2
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4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride

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